BenchChemオンラインストアへようこそ!

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide

Monoamine transporter pharmacology Neuroimaging probe development NET binding assay

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide (CAS 71796-73-1) is a heterocyclic small molecule belonging to the 2-imino-2H-chromene-3-carbothioamide family, which has attracted attention as a versatile synthetic building block and a scaffold for probing monoamine transporter pharmacology. The compound features an 8-ethoxy substituent on the chromene core, a 2-imino group, and a reactive carbothioamide (C=S) moiety at the 3-position that distinguishes it mechanistically and structurally from the more widely studied carboxamide (C=O) analogs.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 71796-73-1
Cat. No. B3056493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-2-imino-2H-chromene-3-carbothioamide
CAS71796-73-1
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=N)C(=C2)C(=S)N
InChIInChI=1S/C12H12N2O2S/c1-2-15-9-5-3-4-7-6-8(12(14)17)11(13)16-10(7)9/h3-6,13H,2H2,1H3,(H2,14,17)
InChIKeyPCGDBSIFUSNVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide (CAS 71796-73-1): Chemical Identity and Compound Class Positioning for Procurement Decisions


8-Ethoxy-2-imino-2H-chromene-3-carbothioamide (CAS 71796-73-1) is a heterocyclic small molecule belonging to the 2-imino-2H-chromene-3-carbothioamide family, which has attracted attention as a versatile synthetic building block and a scaffold for probing monoamine transporter pharmacology [1]. The compound features an 8-ethoxy substituent on the chromene core, a 2-imino group, and a reactive carbothioamide (C=S) moiety at the 3-position that distinguishes it mechanistically and structurally from the more widely studied carboxamide (C=O) analogs [2]. Its molecular formula is C₁₂H₁₂N₂O₂S with a molecular weight of 248.3 g/mol and a calculated LogP of approximately 2.77, placing it in a moderately lipophilic property space suitable for cell-permeability studies [1]. The compound has been catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL751377, CHEMBL619995, CHEMBL692515) and BindingDB, with quantitative affinity data available for the norepinephrine transporter, 5-lipoxygenase translocation, and HMG-CoA reductase [1].

Why 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide Cannot Be Casually Substituted: Structural and Pharmacological Differentiation from In-Class Analogs


Although the 2-imino-2H-chromene scaffold is shared across a growing family of bioactive heterocycles, substitution at the 3-position with a carbothioamide (C=S) versus a carboxamide (C=O) group generates profound differences in intermolecular interaction energetics, synthetic reactivity, and biological target engagement that preclude simple interchange [1]. Quantum-chemical analysis of crystal packing demonstrates that the thiocarboxamide acceptor exhibits substantially weaker hydrogen-bonding capacity compared to the carboxamide, causing stacked columnar motifs—rather than N–H···O hydrogen-bonded dimers—to dominate the solid-state architecture of 2-iminocoumarin-3-thiocarboxamide crystals [1]. This altered interaction profile propagates into solution-phase pharmacology: the compound registers a measurable but moderate IC₅₀ of 834 nM at the norepinephrine transporter (NET), distinguishing it both from high-affinity DAT-targeted technetium complexes built on related scaffolds and from the carboxamide series, whose reported cytotoxic IC₅₀ values against cancer cell lines cluster in the low micromolar range for different molecular targets [2][3]. Furthermore, the compound has been explicitly tested and found to lack significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, a negative result that rules out an entire mechanistic liability class relevant to certain chromene-based statin mimetics [4].

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide: Quantitative Comparator Evidence for Differentiated Procurement


Norepinephrine Transporter (NET) Binding Affinity: Quantitative IC₅₀ Benchmark Against Closest Pharmacological Comparators

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide demonstrates a measured IC₅₀ of 834 nM at the norepinephrine transporter (NET/sodium-dependent noradrenaline transporter) in a competitive radioligand binding assay, as deposited in ChEMBL (CHEMBL751377) and BindingDB [1]. This value was generated in the same laboratory and publication context (Hoepping et al., J. Med. Chem. 1998) that reported the high-affinity dopamine transporter (DAT) ligand TROTEC-1, which served as the positive control for the technetium-complexed chromene series [1]. The 834 nM NET IC₅₀ represents moderate affinity—roughly 38-fold weaker than the sub-nanomolar DAT affinity achieved by optimized technetium complexes in the same scaffold class—and provides a selectivity benchmark that is absent from the vast majority of 2-iminochromene-3-carboxamide derivatives, which have been profiled almost exclusively against cancer cell proliferation endpoints rather than monoamine transporters [2]. This NET activity anchors the compound's pharmacological identity in a defined molecular target space that its carboxamide counterparts do not occupy.

Monoamine transporter pharmacology Neuroimaging probe development NET binding assay

Carbothioamide vs. Carboxamide Solid-State Interaction Energetics: Quantum-Chemical Evidence for Distinct Intermolecular Assembly

A head-to-head crystallographic and quantum-chemical study by Shishkina et al. (CrystEngComm, 2019) directly compared the crystal packing energetics of four simplest coumarin derivatives: coumarin-3-carboxamide, coumarin-3-thiocarboxamide, 2-iminocoumarin-3-carboxamide, and 2-iminocoumarin-3-thiocarboxamide [1]. The study revealed that the weakening of the thiocarboxamide group acceptor properties compared to the carboxamide group results in close interaction energies between hydrogen-bonded and stacked dimers in the thiocarboxamide crystals. Critically, in the 2-iminocoumarin-3-thiocarboxamide crystal—the direct structural analog of the target compound—stacking interactions proved to be the strongest and formed stacked columns as the primary basic structural motif, whereas the carboxamide analogs are dominated by N–H···O hydrogen bonds forming centrosymmetric dimers [1]. This inversion of the dominant intermolecular force (stacking > H-bonding in thiocarboxamide; H-bonding > stacking in carboxamide) has direct implications for solubility, crystal habit, formulation behavior, and co-crystal design strategies.

Crystal engineering Solid-state pharmaceutics Hydrogen bonding vs. stacking

Synthetic Building Block Utility: Quantified Yield in Recyclization to Quinazoline-Thione Heterocycles

Shynkarenko et al. (Journal of Sulfur Chemistry, 2010) demonstrated the synthetic utility of 8-ethoxy-2-imino-2H-chromene-3-carbothioamide as a key substrate in a two-step recyclization procedure with 2-aminothiobenzamide, producing 2-(2-iminocoumarin-3-yl)quinazoline-4(3H)-thiones . The paper explicitly lists this compound (CAS 71796-73-1, synthesized from 3-ethoxysalicylaldehyde and 2-cyanoethanethioamide) among the starting materials and reports an isolated yield of approximately 75% for the cyclocondensation step . This establishes a direct, quantified synthetic precedent: the carbothioamide group at the 3-position enables a specific reactivity manifold (recyclization with bifunctional nucleophiles) that is not equally accessible to the corresponding carboxamide, which undergoes alternative rearrangement pathways under similar conditions, as documented by Kovalenko et al. (Molecules, 2000) [1].

Heterocyclic synthesis Building block validation Recyclization chemistry

Negative HMG-CoA Reductase Activity: Exclusion of a Common Chromene Pharmacological Liability

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide was tested in vitro for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was explicitly found to lack significant inhibitory activity, as recorded in ChEMBL (CHEMBL_80637 / CHEMBL692515) and BindingDB [1]. This negative result is informative because several chromene and coumarin derivatives have been explored as HMG-CoA reductase inhibitors in the statin mimetic space; the absence of activity at this target differentiates the compound from that pharmacological subclass. By contrast, certain 2-iminochromene-3-carboxamide derivatives have been profiled for cytotoxicity and kinase inhibition but have not been systematically counter-screened against HMG-CoA reductase, leaving an open question about target selectivity that the carbothioamide data resolves [2].

HMG-CoA reductase Target de-risking Off-target profiling

Unique C-4 Pyran Ring Reactivity: Regioselective Functionalization Enabled by Imino and Carbothioamide Groups

The comprehensive review by Ali et al. (Mini-Reviews in Organic Chemistry, 2021) establishes that in 2-imino-2H-chromene-3-carbo(thio)amides, the combined electronic effects of the 2-imino and 3-carbothioamide (or carboxamide) groups render the C-4 position of the pyran ring as the sole reactive site, possessing unique reactivity toward a diverse range of reagents [1]. This regioselectivity is a class-level property, but the carbothioamide variant provides additional synthetic versatility: the C=S group can undergo oxidation to sulfoxides and sulfones, and participates in cyclocondensation reactions with α-halocarbonyl compounds to generate thiazole-fused chromene derivatives—transformations that are not equally accessible to the carboxamide series [1][2]. The bis(2-imino-2H-chromene-3-carbothioamide) derivative has been explicitly used as a key synthon for constructing bis(3-(4-substituted thiazol-2-yl)-2H-chromen-2-one) libraries via cyclocondensation with α-halocarbonyl derivatives [2].

Regioselective synthesis C-4 functionalization Pyran ring chemistry

8-Ethoxy-2-imino-2H-chromene-3-carbothioamide: Evidence-Backed Research and Industrial Application Scenarios


Monoamine Transporter Probe Development and NET Pharmacology Studies

The compound's documented IC₅₀ of 834 nM at NET (ChEMBL751377 / Hoepping et al. 1998) makes it one of the very few 2-iminochromene derivatives with a publicly available, quantitative monoamine transporter affinity measurement [1]. Research groups investigating structure–activity relationships at NET can use this compound as a benchmark carbothioamide scaffold, comparing its moderate NET affinity against the high-affinity DAT binding of technetium-complexed analogs (TROTEC-1) reported in the same publication. This scenario is not served by carboxamide analogs, which lack any NET profiling data.

Solid-State Form and Co-Crystal Screening Programs

The crystallographic study by Shishkina et al. (CrystEngComm, 2019) provides direct evidence that 2-iminocoumarin-3-thiocarboxamide crystals are dominated by stacking interactions rather than the N–H···O hydrogen bonds that dominate the carboxamide analogs [2]. For solid-form screening, co-crystal design, or formulation development, this compound offers a stacking-driven crystal packing phenotype that is the inverse of the carboxamide series, enabling comparative studies of how dominant intermolecular forces affect solubility, dissolution rate, and stability.

Heterocyclic Library Synthesis via Recyclization and Cyclocondensation Chemistry

The validated synthetic utility of this compound as a building block for constructing quinazoline-4(3H)-thione-fused chromenes (~75% yield with 2-aminothiobenzamide, Shynkarenko et al. 2010) and thiazole-fused bis(chromene) libraries (via cyclocondensation with α-halocarbonyls, Synthetic Communications 2019) positions it as a strategic precursor for diversity-oriented synthesis [3]. The unique C-4 regioselectivity and the oxidation-prone C=S group provide derivatization pathways that are mechanistically inaccessible to the carboxamide series.

Target De-Risking: Exclusion of HMG-CoA Reductase Activity in Phenotypic Screening Cascades

The explicit negative result against rat hepatic microsomal HMG-CoA reductase (ChEMBL_80637) provides a clean pharmacological baseline that de-risks this compound for use in phenotypic screening cascades where unintended HMG-CoA pathway modulation would constitute a confounding factor [4]. Researchers procuring chromene-based screening libraries can select this compound with the assurance that it lacks the statin-like HMG-CoA reductase liability present in some structurally related chromene derivatives.

Quote Request

Request a Quote for 8-Ethoxy-2-imino-2H-chromene-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.